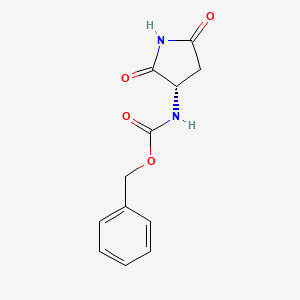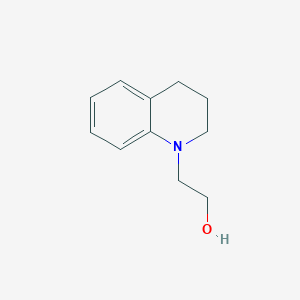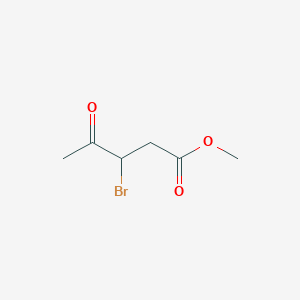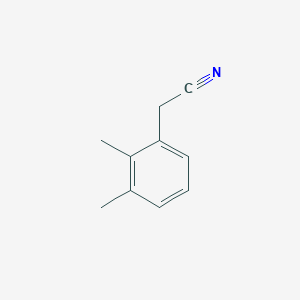
cycloaspeptide A
Übersicht
Beschreibung
Cycloaspeptide A is a bioactive pentapeptide isolated from the endophytic fungus Penicillium janczewskii. Its intriguing properties have attracted attention, particularly due to its reported antiparasitic activity .
Wirkmechanismus
Target of Action
Cycloaspeptide A is a bioactive pentapeptide produced by various filamentous fungi It has been reported to exhibit insecticidal activity , suggesting that its targets may be certain proteins or receptors in insects.
Mode of Action
It is known to be a cyclic peptide, which suggests that it may interact with its targets through a lock-and-key mechanism, fitting into specific receptors or proteins to exert its effects
Biochemical Pathways
This compound is synthesized via a nonribosomal peptide synthetase (NRPS) pathway . This pathway involves a minimal 5-module NRPS and a new type of trans-acting N-methyltransferase (N-MeT) . Two modules of the NRPS preferentially accept and incorporate N-methylated amino acids . This unique biosynthetic pathway allows for the production of N-methylated cyclic peptides via the selective incorporation of N-methylated free amino acids .
Pharmacokinetics
Cyclic peptides are often more stable and resistant to enzymatic degradation, which could potentially enhance their bioavailability .
Result of Action
It has been reported to exhibit insecticidal activity , suggesting that it may cause neurotoxic effects in insects
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the availability of N-methylated amino acids in the environment can affect the yield of this compound Additionally, the specific environmental conditions of the insect host (such as temperature, pH, and presence of other chemicals) could potentially influence the efficacy and stability of this compound
Biochemische Analyse
Biochemical Properties
Cycloaspeptide A plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nonribosomal peptide synthetase, which is involved in its biosynthesis. The nonribosomal peptide synthetase preferentially accepts and incorporates N-methylated amino acids, which is crucial for the production of this compound . Additionally, this compound has been shown to interact with N-methyltransferase, which is involved in the methylation of specific amino acid residues within the peptide .
Cellular Effects
This compound influences various cellular processes and functions. It has been reported to exhibit insecticidal activity, which suggests its potential impact on insect cells. In mammalian cells, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in stress response and apoptosis . This compound also affects cellular metabolism by altering the levels of specific metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, to exert its effects. One of the primary mechanisms is the inhibition of enzyme activity, which can lead to changes in cellular processes. This compound has been shown to inhibit the activity of certain proteases, which are involved in protein degradation and turnover . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as insecticidal activity and anti-malarial properties . At high doses, this compound can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with neurotoxic effects in certain animal models . Threshold effects have also been observed, where a specific dosage is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of this compound involves the incorporation of N-methylated amino acids by nonribosomal peptide synthetase . Additionally, this compound interacts with enzymes such as N-methyltransferase, which is involved in the methylation of specific amino acid residues . These interactions influence the metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and effects . For example, this compound has been shown to accumulate in insect tissues, where it exerts its insecticidal activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The targeting of this compound to specific compartments or organelles is mediated by targeting signals and post-translational modifications . For instance, this compound has been observed to localize to the cytoplasm and nucleus of cells, where it can interact with various biomolecules and exert its effects . The subcellular localization of this compound is crucial for its biological activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of cycloaspeptide A involves a minimal 5-module nonribosomal peptide synthetase (NRPS) and a novel type of trans-acting N-methyltransferase (N-MeT) . These enzymes work together to assemble the peptide backbone and introduce N-methylated amino acids.
Industrial Production Methods: While industrial-scale production methods for this compound are not widely documented, research advances have allowed for controlled substrate supply and increased yields of specific metabolites, including novel fluorinated analogues .
Analyse Chemischer Reaktionen
Cycloaspeptid A durchläuft verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Gegenstand aktueller Forschung. Die Hauptprodukte, die aus diesen Reaktionen entstehen, tragen zu seinen vielfältigen biologischen Aktivitäten bei.
Wissenschaftliche Forschungsanwendungen
Chemie: Forscher untersuchen das Potenzial von Cycloaspeptid A als Gerüst für die Entwicklung neuer Verbindungen mit spezifischen Eigenschaften. Seine einzigartige Struktur macht es zu einem spannenden Ziel für die synthetische Chemie.
Biologie und Medizin: Die antiparasitäre Aktivität von Cycloaspeptid A deutet auf mögliche Anwendungen in der Medikamentenentwicklung hin. Die Untersuchung seines Wirkmechanismus und seiner molekularen Zielstrukturen könnte zu neuartigen Therapien führen.
Industrie: Obwohl noch nicht weit verbreitet, könnte die Bioaktivität von Cycloaspeptid A zukünftige Anwendungen in der Landwirtschaft, Pharmazie oder Materialwissenschaft inspirieren.
5. Wirkmechanismus
Der genaue Mechanismus, durch den Cycloaspeptid A seine Wirkungen entfaltet, ist Gegenstand aktueller Forschung. Es beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen zellulären Zielstrukturen und Signalwegen.
Vergleich Mit ähnlichen Verbindungen
Cycloaspeptid A zeichnet sich durch seine einzigartige Struktur und antiparasitäre Aktivität aus. Ähnliche Verbindungen umfassen andere cyclische Peptide, aber keine teilen seine exakte Kombination von Merkmalen.
Eigenschaften
IUPAC Name |
(4S,7S,10S,13S)-10-benzyl-4-[(4-hydroxyphenyl)methyl]-5,11,13-trimethyl-7-(2-methylpropyl)-2,5,8,11,14-pentazabicyclo[14.4.0]icosa-1(20),16,18-triene-3,6,9,12,15-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N5O6/c1-22(2)19-29-36(47)41(5)31(21-25-15-17-26(42)18-16-25)33(44)38-28-14-10-9-13-27(28)32(43)37-23(3)35(46)40(4)30(34(45)39-29)20-24-11-7-6-8-12-24/h6-18,22-23,29-31,42H,19-21H2,1-5H3,(H,37,43)(H,38,44)(H,39,45)/t23-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNQAUFZWGKHGZ-IAURBROLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2=CC=CC=C2C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)NC2=CC=CC=C2C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017535 | |
| Record name | Cycloaspeptide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109171-13-3 | |
| Record name | Cycloaspeptide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cycloaspeptide A and where is it found?
A1: this compound is a cyclic pentapeptide first isolated from the fungus Aspergillus sp. NE-45. [] It has since been discovered in various other fungal species, including Penicillium janczewskii, a fungus found in the Chilean gymnosperm Prumnopitys andina. [] Interestingly, it has also been identified in the marine bacterium Salinispora arenicola, suggesting a potential role for horizontal gene transfer between fungi and bacteria. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C36H43N5O6. Its molecular weight is 637.76 g/mol. []
Q3: Has the structure of this compound been confirmed by any methods?
A3: Yes, the structure of this compound has been elucidated using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, ] Its three-dimensional structure has also been determined through X-ray crystallography. []
Q4: Does this compound exhibit any biological activities?
A4: While initial studies on this compound did not reveal significant cytotoxicity, [] later investigations have shown that it, along with related cycloaspeptides F and G, display cytotoxic effects against HeLa and MCF7 cancer cell lines. []
Q5: Are there any known insecticidal activities associated with cycloaspeptides?
A5: Yes, a related compound, cycloaspeptide E, which differs from this compound by the absence of a tyrosine moiety, has shown insecticidal activity. This discovery marked the first report of insecticidal activity within the cycloaspeptide family. []
Q6: Have any studies explored the biosynthesis of this compound?
A6: Yes, research has focused on understanding the biosynthetic pathway of cycloaspeptides. Notably, the identification of a pathway-specific N-methyl transferase within the cycloaspeptide gene cluster has provided insights into the mechanism of N-methylation during cycloaspeptide biosynthesis. []
Q7: How does the structure of cycloaspeptides affect their activity?
A7: The structure-activity relationship (SAR) of cycloaspeptides is an active area of research. Studies have demonstrated that modifications to the peptide backbone, such as the removal of the tyrosine moiety in cycloaspeptide E, can significantly alter its biological activity, including introducing insecticidal properties. []
Q8: Have there been any attempts to synthesize this compound or its analogues?
A8: Yes, researchers have successfully developed both total and partial synthetic routes for this compound and its analogues. For instance, cycloaspeptide E has been synthesized both partially from this compound and totally from methyl alaninate hydrochloride. [] Additionally, a palladium-catalyzed method has been developed for the β-C(sp3)-H arylation of N-protected N-methyl alanines, enabling the synthesis of various this compound analogues for SAR studies. []
Q9: Are there any computational studies on cycloaspeptides?
A9: Computational chemistry has played a role in understanding the conformational preferences of cycloaspeptides. Density functional theory (DFT) calculations have been used to investigate the stable conformations of cycloaspeptide G, providing insights into its vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra. [] Further DFT studies, incorporating dispersion correction and ECD spectral confirmation, have explored the stable conformers of cycloaspeptides A, D, and G. []
Q10: Are there any known environmental risks associated with cycloaspeptides?
A10: The entomopathogenic fungi Isaria fumosorosea and Isaria farinosa are known to produce cycloaspeptides. While considered generally safe as biocontrol agents, there are concerns about the potential environmental risks associated with their secondary metabolites, including cycloaspeptides. [] Further research is needed to fully assess the ecotoxicological effects of cycloaspeptides and develop strategies for mitigating potential negative impacts on the environment.
Q11: What analytical techniques are used to study cycloaspeptides?
A11: Various analytical techniques are employed to characterize and quantify cycloaspeptides. These include high-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) spectroscopy and mass spectrometry (MS). [] Additionally, high-speed countercurrent chromatography (HSCCC) and preparative HPLC have been utilized for the isolation and purification of cycloaspeptides from complex mixtures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)


![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)


